N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c20-19(21,22)13-5-1-2-6-14(13)24-18(26)17(25)23-11-12(15-7-3-9-27-15)16-8-4-10-28-16/h1-10,12H,11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHPDDMIDFUCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound incorporates furan and thiophene moieties, which are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is C19H15F3N2O3S, and its structure can be represented as follows:
| Feature | Description |
|---|---|
| Molecular Weight | 392.4 g/mol |
| Chemical Structure | Chemical Structure |
| Functional Groups | Furan, Thiophene, Trifluoromethyl |
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets within biological systems. The presence of furan and thiophene rings allows for potential interactions with enzymes and receptors, leading to modulation of their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could affect cellular processes such as growth and apoptosis.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways related to inflammation or cancer progression.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing furan and thiophene have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| N-[2-(furan-3-yl)-N'-[4-fluorophenyl]acetamide | Escherichia coli | 16 µg/mL |
| N-[5-(furan-3-yl)-N'-[3-nitrophenyl]acetamide | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways.
Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant increase in apoptotic cells compared to the control group. Flow cytometry analysis indicated that the compound promoted mitochondrial membrane potential loss and increased reactive oxygen species (ROS) levels.
Comparison with Similar Compounds
Core Ethanediamide Derivatives
Ethanediamide derivatives share a common N,N'-substituted oxalamide backbone but differ in substituents, influencing their physicochemical and biological properties. Key analogs include:
Key Observations :
- Stereoelectronic Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing properties compared to methoxy or methyl groups in analogs .
- Heterocyclic Diversity : Replacement of thiophene/furan with thiazolo-triazole () or isoxazole () alters π-conjugation and solubility.
- Substituent Position : The 2-CF₃-phenyl group in the target compound may exhibit stronger steric hindrance than 3- or 4-CF₃ isomers ( vs. 4) .
Physicochemical Properties
Molecular Weight and Polarity
Conformational Analysis
Antimicrobial and Antifungal Activity
- Thiophene carboxanilides () exhibit genotoxicity in bacterial and mammalian cells, implying possible antimicrobial mechanisms .
- Structural analogs with methylindoline () or piperidinyl groups () may target neurotransmitter receptors due to their amine functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
